molecular formula C16H18N2OS B1222979 N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine

Cat. No.: B1222979
M. Wt: 286.4 g/mol
InChI Key: IXFHTOIQBYTJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine is a chemical compound with the molecular formula C16H19N2OS It belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine typically involves the reaction of phenothiazine with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Substituted phenothiazine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their substituents and pharmacological profiles. For instance:

    Chlorpromazine: Primarily used as an antipsychotic and antiemetic agent.

    Promethazine: Used as an antihistamine and antiemetic.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Comparison with Similar Compounds

  • Chlorpromazine
  • Promethazine
  • Trifluoperazine
  • Thioridazine

This article provides a comprehensive overview of N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine

InChI

InChI=1S/C16H18N2OS/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16/h3-8,11,17H,9-10H2,1-2H3

InChI Key

IXFHTOIQBYTJCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2

Synonyms

2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate
2-PODME

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.